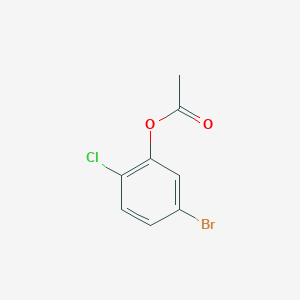
3-Chloro-2-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cloro-2-(ciclopentoxí)-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina es un complejo compuesto orgánico que ha generado interés en diversos campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un anillo de piridina sustituido con un grupo cloro, un grupo ciclopentoxí y un grupo dioxaborolano. La presencia de estos grupos funcionales imparte propiedades químicas distintas al compuesto, lo que lo hace valioso para diversas aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-Cloro-2-(ciclopentoxí)-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina típicamente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común implica los siguientes pasos:
Formación del Anillo de Piridina: El anillo de piridina se puede sintetizar mediante una reacción de condensación que involucra precursores apropiados.
Introducción del Grupo Cloro: La cloración del anillo de piridina se logra utilizando reactivos como cloruro de tionilo o pentacloruro de fósforo.
Unión del Grupo Ciclopentoxí: El grupo ciclopentoxí se introduce mediante una reacción de eterificación utilizando ciclohexanol y una base adecuada.
Incorporación del Grupo Dioxaborolano: El grupo dioxaborolano se introduce mediante una reacción de borilación utilizando bis(pinacolato)diboron y un catalizador de paladio.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y automatización de procesos para garantizar una calidad constante y escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Cloro-2-(ciclopentoxí)-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El grupo cloro se puede sustituir por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en ácido acético, permanganato de potasio en agua.
Reducción: Hidruro de litio y aluminio en éter, borohidruro de sodio en metanol.
Sustitución: Aminas o tioles en presencia de una base como la trietilamina.
Principales Productos Formados
Oxidación: Formación de los derivados correspondientes de N-óxido de piridina.
Reducción: Formación de derivados de piridina reducidos.
Sustitución: Formación de derivados de piridina sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
3-Cloro-2-(ciclopentoxí)-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica, particularmente en la formación de moléculas complejas y heterociclos.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente como precursor de productos farmacéuticos que se dirigen a vías biológicas específicas.
Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros y catalizadores, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 3-Cloro-2-(ciclopentoxí)-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un ligando, uniéndose a enzimas o receptores y modulando su actividad. La presencia del grupo dioxaborolano permite interacciones con biomoléculas que contienen boro, influenciando varios procesos bioquímicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 3-Cloro-2-(metóxi)-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina
- 3-Cloro-2-(etóxi)-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina
- 3-Cloro-2-(propóxi)-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina
Unicidad
La singularidad de 3-Cloro-2-(ciclopentoxí)-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina radica en su combinación específica de grupos funcionales, que imparte una reactividad química y una actividad biológica distintas. El grupo ciclopentoxí proporciona impedimento estérico, influenciando las interacciones del compuesto con otras moléculas, mientras que el grupo dioxaborolano permite reacciones únicas mediadas por boro.
Propiedades
Fórmula molecular |
C16H23BClNO3 |
|---|---|
Peso molecular |
323.6 g/mol |
Nombre IUPAC |
3-chloro-2-cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H23BClNO3/c1-15(2)16(3,4)22-17(21-15)11-9-13(18)14(19-10-11)20-12-7-5-6-8-12/h9-10,12H,5-8H2,1-4H3 |
Clave InChI |
ABLICZCNUKCIKU-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC3CCCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12077126.png)



![1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B12077149.png)


![2-Hydroxy-1-(3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl)ethanone](/img/structure/B12077174.png)


![3'-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B12077209.png)
![sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12077216.png)
